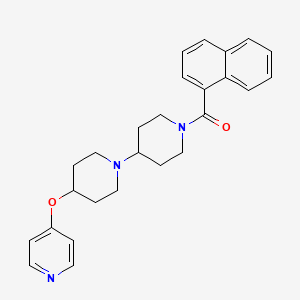

1'-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine

Übersicht

Beschreibung

1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine is a complex organic compound that has garnered significant interest in the scientific community This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and a bipiperidine moiety

Vorbereitungsmethoden

The synthesis of 1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with 4-hydroxy-pyridine to form the pyridin-4-yloxy intermediate. This intermediate is subsequently coupled with 1,4’-bipiperidine under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Analyse Chemischer Reaktionen

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Triphosgene | |

| Solvent System | Methylene chloride/acetonitrile (70:30 v/v) | |

| Impurity (Dimer) | <1% | |

| Yield | 65–95% |

Reaction Scheme:

text1-(Prop-2-ynyloxy)naphthalene + 4-Phenylpiperidine + Aldehyde → CuI, Dioxane, 40°C → 4-(Pyridin-4-yloxy)-1,4'-bipiperidine derivative [1]

Attachment of the Naphthalene-1-carbonyl Group

The naphthalene carbonyl moiety is incorporated via amide bond formation :

-

Reagent : Naphthalene-1-carbonyl chloride or activated ester.

-

Conditions : Pyridine or triethylamine as base in methylene chloride at 30–40°C .

-

Example : Reaction of [1,4']bipiperidinyl-1'-carbonyl chloride with naphthalene-1-carboxylic acid derivatives yields the target compound (HPLC purity: 99.9%) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Base | Pyridine/Triethylamine | |

| Solvent | Methylene chloride | |

| Reaction Temperature | 30–40°C | |

| Purity (HPLC) | 99.9% |

Stability and Reactivity Studies

-

Hydrolytic Stability : The carbonyl group resists hydrolysis under neutral conditions but degrades in acidic/basic media.

-

Thermal Stability : Decomposition observed >240°C (melting with decomposition) .

-

Coordination Chemistry : The pyridinyloxy group participates in hydrogen bonding (Osbnd H⋯N interactions) and π-π stacking, as seen in analogous naphthoxyamine derivatives .

Wissenschaftliche Forschungsanwendungen

1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine stands out due to its unique combination of functional groups. Similar compounds include:

Naphthalene derivatives: These compounds share the naphthalene ring but lack the bipiperidine and pyridine moieties.

Pyridine derivatives: These compounds contain the pyridine ring but do not have the naphthalene or bipiperidine components.

Bipiperidine derivatives: These compounds feature the bipiperidine moiety but are devoid of the naphthalene and pyridine rings

Biologische Aktivität

1'-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine is a complex organic compound that has garnered attention for its potential biological activity. This compound features a bipiperidine structure and incorporates both naphthalene and pyridine moieties, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key features include:

- Bipiperidine Backbone : This structure consists of two piperidine rings connected by a biphenyl linkage.

- Functional Groups : The presence of a naphthalene-1-carbonyl group and a pyridin-4-yloxy substituent enhances its potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests it may possess similar properties. For example, derivatives with piperidine structures have been documented to exhibit significant antimicrobial activity against various pathogens.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine | Similar piperidine and naphthalene structures | Antimicrobial activity |

| 2,2':6',2''-terpyridine | Features a terpyridine structure | Known for metal coordination and catalytic properties |

| 3-pyridylcarboxamide derivatives | Contains pyridyl groups | Potential anticancer activity |

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, modifications in the functional groups have been shown to enhance specific activities:

- Antioxidant Activity : Compounds derived from similar structures have demonstrated significant antioxidant properties, reducing oxidative stress markers in vitro.

- Anticancer Properties : Some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating potential as therapeutic agents.

Q & A

Q. Basic: What synthetic strategies are employed for constructing the 1'-(naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine scaffold?

Answer:

The synthesis typically involves modular coupling of bipiperidine precursors with naphthalene-carbonyl and pyridinyloxy groups. Key steps include:

- Amide bond formation : Reacting bipiperidine derivatives with naphthalene-1-carbonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .

- Ether linkage introduction : Coupling 4-hydroxypyridine to the bipiperidine core via nucleophilic substitution, often employing catalysts like NaH or K₂CO₃ in polar aprotic solvents .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound .

Reference Case : Similar bipiperidine-based CCR5 antagonists were synthesized by optimizing substitutions on phenyl and pyridinyl groups, followed by in vitro screening for antiviral activity .

Q. Advanced: How does the substitution pattern on the bipiperidine core influence CCR5 receptor antagonism and anti-HIV activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Pyridinyloxy group : The 4-pyridinyloxy moiety enhances binding to CCR5 by forming hydrogen bonds with extracellular loops. Substitutions at the pyridine nitrogen (e.g., methyl groups) improve metabolic stability .

- Naphthalene-carbonyl group : Bulky aromatic groups like naphthalene increase hydrophobic interactions with the receptor’s transmembrane domain. Electron-withdrawing groups (e.g., halogens) on naphthalene improve potency .

- Bipiperidine flexibility : Rigidifying the bipiperidine core via sp³ hybridization reduces off-target effects while maintaining conformational compatibility with CCR5 .

Methodology : SAR is validated through in vitro HIV-1 inhibition assays (p24 antigen reduction) and competitive binding studies using radiolabeled CCR5 ligands .

Q. Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., pyridinyloxy vs. naphthalene-carbonyl attachments) .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>99%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .

- Melting Point Analysis : Consistency with literature values (e.g., 60–64°C for related bipiperidine derivatives) ensures crystallinity .

Q. Advanced: How do pharmacokinetic properties (e.g., bioavailability) correlate with in vivo efficacy against HIV-1?

Answer:

- Oral Bioavailability : Lipophilic substituents (e.g., naphthalene) enhance intestinal absorption, while pyridinyloxy groups reduce first-pass metabolism via cytochrome P450 inhibition .

- Half-life Optimization : Methyl or ethyl groups on the bipiperidine nitrogen prolong plasma exposure by slowing renal clearance .

- In Vivo Validation : Rodent and primate models show dose-dependent reduction in viral load (measured via RT-PCR). Pharmacokinetic-pharmacodynamic (PK/PD) modeling links AUC/MIC ratios to efficacy .

Q. Basic: What safety protocols are recommended when handling this compound during synthesis?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of pyridine or naphthalene vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : For skin contact, wash with soap/water; for ingestion, administer activated charcoal .

Q. Advanced: What computational approaches predict binding affinity to CCR5?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the naphthalene-carbonyl group and CCR5’s hydrophobic pocket (PDB ID: 4MBS) .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical residues (e.g., Trp86, Glu283) .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modifications (e.g., halogen vs. methyl groups) .

Q. Basic: How is purity assessed in pharmaceutical research?

Answer:

- HPLC-UV/Vis : Symmetrical peaks with retention time matching reference standards indicate purity .

- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios within 0.3% of theoretical values confirm stoichiometry .

- Karl Fischer Titration : Measures residual water (<0.1% w/w) to ensure stability .

Q. Advanced: What in vitro models evaluate neuropharmacological potential?

Answer:

- Radioligand Binding Assays : Competition studies with ¹¹C-labeled M1/M4 muscarinic receptor tracers (e.g., ¹¹C-LSN3172176) quantify receptor affinity .

- Calcium Flux Assays : FLIPR Tetra measures CCR5-mediated Ca²⁺ signaling in HEK293 cells transfected with CCR5 .

- Blood-Brain Barrier (BBB) Penetration : MDCK-MDR1 monolayers assess permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS activity) .

Eigenschaften

IUPAC Name |

naphthalen-1-yl-[4-(4-pyridin-4-yloxypiperidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c30-26(25-7-3-5-20-4-1-2-6-24(20)25)29-16-10-21(11-17-29)28-18-12-23(13-19-28)31-22-8-14-27-15-9-22/h1-9,14-15,21,23H,10-13,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPTQGGGBCTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.